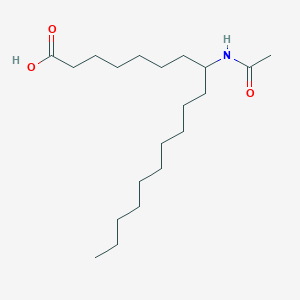

8-(Acetylamino)octadecanoic acid

Description

Properties

CAS No. |

6622-46-4 |

|---|---|

Molecular Formula |

C20H39NO3 |

Molecular Weight |

341.5 g/mol |

IUPAC Name |

8-acetamidooctadecanoic acid |

InChI |

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-12-15-19(21-18(2)22)16-13-10-11-14-17-20(23)24/h19H,3-17H2,1-2H3,(H,21,22)(H,23,24) |

InChI Key |

HOCXAEJKLQEEOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCC(=O)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Acetylamino Octadecanoic Acid

Established Synthetic Routes for 8-(Acetylamino)octadecanoic Acid and its Analogues

The synthesis of this compound and its analogs can be achieved through various chemical and biological methods. These approaches often involve the selective acylation of an aminooctadecanoic acid precursor.

Strategies for Regioselective N-Acylation of Octadecanoic Acid Precursors

The regioselective N-acylation of an aminooctadecanoic acid precursor is a crucial step in the synthesis of this compound. This process involves the selective reaction of an acylating agent with the amino group, while leaving the carboxylic acid group intact.

One common strategy involves the use of protecting groups for the carboxylic acid functionality to prevent its reaction during the acylation step. However, methods that avoid protection and deprotection steps are more efficient. The Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base, can be employed for N-acylation. nih.gov However, this method can be harsh and may require subsequent purification to remove byproducts. nih.gov

A key precursor for these syntheses is 8-aminooctanoic acid. Its synthesis has been reported through various methods, including the reaction of 8-chlorooctanoic acid ethyl ester with potassium cyanate (B1221674) followed by hydrolysis. google.comchemicalbook.com Another route involves the multi-enzyme cascade synthesis from oleic acid. researchgate.net More recently, a synthesis method starting from cyclooctanone (B32682) has been developed. google.com

The direct N-acylation of amino acids can be challenging due to the zwitterionic nature of the amino acid in aqueous solutions. nih.gov To achieve selective N-acylation, the reaction is often carried out in organic solvents or under conditions that favor the reaction at the amino group. researchgate.net The choice of acylating agent and reaction conditions plays a significant role in the regioselectivity of the reaction. For instance, the use of mixed anhydrides, formed by reacting an organic acid with a sulfonyl chloride, can facilitate selective N-acylation of amino alcohols. google.com

Stereoselective Synthetic Approaches to Chiral Acetylamino Derivatives

The synthesis of chiral acetylamino derivatives of octadecanoic acid is important for studying their stereospecific biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target molecule.

One approach involves the use of chiral auxiliaries. For example, the Schöllkopf chiral auxiliary has been used for the asymmetric synthesis of (S)-2-amino-8-oxodecanoic acid esters. researchgate.net This method involves the carbon-carbon bond formation between an alkyl bromide and the anion of the chiral auxiliary, followed by hydrolysis to yield the desired chiral amino acid ester with high selectivity. researchgate.net Another strategy employs pseudoephedrine-based arylacetamide enolates for stereocontrolled electrophilic amination. researchgate.net

Catalytic asymmetric synthesis offers an efficient route to chiral N-acylated amino acid derivatives. For instance, catalytic asymmetric Mannich-type reactions of N-acylimino esters with silyl (B83357) enol ethers, in the presence of a chiral copper(II) complex, can produce the corresponding adducts with high diastereo- and enantioselectivities. nih.gov This method has been applied to the synthesis of various biologically important compounds. nih.gov

Enzymatic Synthesis and Biocatalytic Pathways for Structural Modification

Enzymatic methods provide a green and highly selective alternative to chemical synthesis for producing this compound and its analogs. nih.gov Lipases are particularly versatile catalysts for N-acylation reactions.

Lipase-catalyzed N-acylation offers several advantages, including mild reaction conditions, high chemo- and regioselectivity, and the use of environmentally friendly solvents. nih.gov For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has shown excellent regioselectivity for the N-acylation of amino alcohols, with high yields and minimal byproduct formation. nih.gov The mechanism of lipase-catalyzed N-acylation is believed to involve the formation of an acyl-enzyme intermediate. nih.gov

Aminoacylases are another class of enzymes that can be used for the synthesis of N-acyl-amino acids. nih.gov These enzymes, which belong to the hydrolase family, can catalyze the condensation of a fatty acid with an amino acid. nih.gov The biological synthesis of N-acyl-L-amino acids often requires the activation of the fatty acid, for example, as an acyl-CoA thioester, which is then condensed with the amino acid by an N-acyl amino acid synthase. nih.govnih.gov

Biocatalytic pathways can also be engineered for the synthesis of precursors like 8-aminooctanoic acid. A multi-enzyme cascade has been developed to produce ω-amino fatty acids from vegetable-derived precursors. researchgate.net This approach utilizes a series of enzymes to convert oleic acid into 8-aminooctanoic acid. researchgate.net

Chemical Modifications and Derivatization Strategies

The chemical modification of this compound allows for the synthesis of a diverse range of derivatives with tailored properties. These modifications can be targeted at the carboxylic acid functionality or involve the introduction of other functional groups.

Esterification and Glycosylation of the Carboxyl Functionality

The carboxyl group of this compound can be esterified or glycosylated to produce derivatives with altered solubility, stability, and biological activity.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents. This modification can enhance the lipophilicity of the molecule. Lipase-catalyzed esterification is also a viable and environmentally friendly method. For instance, lipases can catalyze the esterification of N-acetyl-L-amino acid derivatives with glycerol (B35011) to produce glycero amino acid-based surfactants. rsc.org Continuous-flow procedures using immobilized lipases have also been developed for the synthesis of β-amino acid esters. mdpi.com

Glycosylation is the attachment of a carbohydrate moiety to the carboxylic acid, forming a glycosyl ester. This modification can significantly impact the molecule's interaction with biological systems. The synthesis of glycosyl esters can be challenging due to the need for stereocontrol. researchgate.net One strategy involves the use of protected glycosyl donors that can react with the carboxylic acid. For example, 2-O-benzyloxycarbonyl protected glycosyl donors have been used for the diastereoselective synthesis of amino acid glucosyl esters. researchgate.net Enzymatic synthesis of sugar fatty acid esters, including glucose esters, has also been achieved using lipases. mdpi.com The process of N-linked glycosylation in nature, where an oligosaccharide is attached to an asparagine residue, provides inspiration for synthetic strategies. wikipedia.orgsigmaaldrich.com

Introduction of Diverse Functional Groups for Probing Biological Interactions

The introduction of various functional groups onto the this compound scaffold can be used to create molecular probes for studying its biological interactions. These functional groups can include fluorescent tags, biotin (B1667282) labels, or photoreactive groups.

Derivatization strategies often target either the amino or the carboxyl terminus of the parent molecule. For example, the carboxyl group can be activated and coupled with a molecule containing a desired functional group. Alternatively, the acetyl group could be replaced by a different acyl chain containing a functional group.

The synthesis of such derivatives allows for the investigation of the molecule's mechanism of action, cellular uptake, and localization. For instance, the introduction of a fluorescent group would enable the visualization of the molecule within cells using fluorescence microscopy. The synthesis of such functionalized derivatives often requires multi-step synthetic sequences and careful selection of protecting groups to ensure selectivity.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing the synthesis of this compound primarily focuses on the N-acetylation step of 8-aminooctanoic acid. This transformation, while conceptually straightforward, requires precise control over reaction parameters to maximize conversion, minimize side-product formation, and facilitate purification. The reaction involves treating the amino group of the precursor with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

The efficiency of the N-acetylation reaction is profoundly influenced by the choice of catalyst and solvent system. These factors dictate reaction kinetics, equilibrium position, and the solubility of reactants and products, which is particularly important for long-chain fatty acids that may have limited solubility.

Catalyst Selection: The acetylation of amines can be performed under various catalytic conditions, ranging from catalyst-free systems to those employing Lewis acids or metal-based catalysts.

Catalyst-Free Acetylation: In some instances, the reaction between an amine and a highly reactive acetylating agent like acetic anhydride can proceed efficiently without a catalyst, particularly at elevated temperatures. This approach is advantageous for its simplicity and for avoiding potential contamination of the product with catalyst residues. mdpi.com

Lewis Acid Catalysis: Lewis acids are commonly employed to activate the acetylating agent, thereby accelerating the reaction. An inexpensive and environmentally benign Lewis acid, such as alumina (B75360) (Al₂O₃), can effectively catalyze the acetylation of amines using acetonitrile (B52724) as both the solvent and acetylating agent. nih.govresearchgate.net This method is particularly suitable for continuous-flow processes.

Metal Nanoparticle Catalysis: Advanced catalytic systems, such as those using nickel nanoparticles, have been shown to efficiently catalyze the acetylation of amines under mild, ambient temperature conditions. researchgate.net Such catalysts can offer high activity but may require more complex preparation and handling procedures.

Solvent Engineering: The solvent plays a critical role in the reaction, affecting not only the solubility of the long-chain fatty acid derivative but also the reaction rate and catalyst performance.

Aprotic Solvents: Polar aprotic solvents are often preferred for N-acetylation. Acetonitrile has proven to be a highly effective solvent, in some cases also serving as the acetylating reagent. nih.govresearchgate.net Other solvents like dichloromethane (B109758) and chloroform (B151607) can also be used, though reaction rates may vary. In contrast, solvents like tetrahydrofuran (B95107) (THF) have been observed to significantly slow down the reaction. researchgate.net

Solvent-Free Conditions: To align with green chemistry principles, conducting the reaction under solvent-free conditions is an attractive option. This method involves heating a mixture of the amine and acetic anhydride, which can lead to high yields and simplifies product work-up by eliminating the need for solvent removal. mdpi.com

The interplay between catalyst and solvent is crucial. The selection of an optimal combination is key to developing an efficient and economical synthesis process. The following table illustrates the impact of different catalyst and solvent systems on the yield of a model N-acetylation reaction, based on principles from related studies.

| Entry | Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Acetic Anhydride | None | 60 | 95 |

| 2 | Alumina (Al₂O₃) | Acetonitrile | Acetonitrile | 80 | 92 |

| 3 | Ni Nanoparticles | Acetic Anhydride | Acetonitrile | 25 | 98 |

| 4 | None | Acetic Anhydride | THF | 25 | <10 |

This table presents illustrative data based on established chemical principles to demonstrate the effects of different reaction conditions.

Transitioning a laboratory-scale synthesis to industrial production requires robust process monitoring techniques and careful consideration of scalability challenges, especially for long-chain fatty acids which can be waxy solids with poor solubility. researchgate.net

Process Monitoring: Continuous and accurate monitoring of the reaction is essential to determine reaction completion, quantify yield, and identify any byproducts.

Chromatographic Methods: Thin-Layer Chromatography (TLC) is a rapid and simple method for qualitative monitoring of the reaction's progress by observing the disappearance of the starting material (8-aminooctanoic acid) and the appearance of the product. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (LC-MS) are the preferred methods. mdpi.comnih.gov

Derivatization for Analysis: Due to the low volatility of the carboxylic acid group, derivatization is often necessary for GC analysis. The carboxylic acid moiety of this compound can be converted into a more volatile ester, such as a fatty acid methyl ester (FAME), using reagents like BF₃-methanol or by silylation with reagents like BSTFA. sigmaaldrich.comrestek.com LC-MS analysis may also benefit from derivatization to improve ionization efficiency. nih.govnih.gov

The following table summarizes analytical methods for monitoring the synthesis.

| Analytical Method | Purpose | Sample Preparation | Information Obtained |

| TLC | Reaction progress check | Direct spotting of reaction aliquot | Qualitative assessment of reactants and products |

| GC-MS | Purity assessment, byproduct identification | Esterification to FAMEs | Quantitative purity, mass of components |

| LC-MS/MS | Quantitative analysis | Derivatization (optional) | Precise quantification, structural confirmation |

Scale-Up Considerations: Scaling up the synthesis of this compound introduces several challenges that must be addressed.

Material Handling: Long-chain fatty acids and their derivatives are often waxy solids at room temperature, which can complicate handling, weighing, and transfer operations on a large scale. researchgate.net

Heat and Mass Transfer: Ensuring uniform temperature and effective mixing in large reactors is critical, as poor heat transfer can lead to localized overheating and byproduct formation, while inadequate mixing can result in an inhomogeneous reaction mixture.

Continuous-Flow Synthesis: A modern approach to overcome many scale-up challenges is the use of continuous-flow reactors. This technology has been successfully applied to the N-acetylation of amines using alumina as a catalyst. nih.govresearchgate.net Flow chemistry offers superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced consistency of product quality, making it a highly attractive option for the industrial production of this compound. nih.gov The scale-up can be achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel).

Advanced Structural Elucidation and Analytical Characterization of 8 Acetylamino Octadecanoic Acid

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is fundamental to unambiguously determine the molecular structure of 8-(acetylamino)octadecanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS/MS), and Vibrational Spectroscopy (FT-IR) provide complementary information to construct a complete structural picture.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments is essential for a definitive structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals for this compound would include:

A triplet corresponding to the terminal methyl group (C18) of the fatty acid chain.

A complex multiplet for the methylene (B1212753) protons of the long alkyl chain.

A multiplet for the methine proton at the C8 position, which is deshielded due to the adjacent nitrogen atom.

A singlet for the methyl protons of the acetyl group.

A doublet for the amide proton (NH), which can exhibit exchange with deuterium (B1214612) oxide.

A triplet for the methylene protons alpha to the carboxylic acid group (C2). magritek.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of each carbon atom, providing a carbon "fingerprint" of the molecule. For this compound, characteristic signals would be observed for:

The carbonyl carbon of the carboxylic acid group. wisc.edu

The carbonyl carbon of the acetyl group. wisc.edu

The methine carbon at the C8 position, shifted downfield due to the attached amino group.

A series of signals for the methylene carbons of the octadecanoic acid chain. researchgate.net

The methyl carbon of the acetyl group.

The terminal methyl carbon of the fatty acid chain.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY: This experiment identifies proton-proton couplings, allowing for the tracing of the entire fatty acid chain from the terminal methyl group to the protons adjacent to the carboxylic acid. magritek.com

HSQC: This experiment correlates directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons. magritek.com

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. magritek.com For instance, an HMBC correlation between the amide proton and the C8 carbon would confirm the position of the acetylamino group.

A comprehensive analysis of these NMR data allows for the unequivocal assignment of all proton and carbon signals, confirming the structure as this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid | -COOH | 10-12 | 175-185 |

| Alkyl Chain | -CH₂- (α to COOH) | 2.2-2.4 | 33-35 |

| Alkyl Chain | -(CH₂)n- | 1.2-1.6 | 25-35 |

| Acetylamino Group | -CH(NH)- | 3.5-4.5 | 50-60 |

| Acetylamino Group | -NH- | 7.5-8.5 | N/A |

| Acetylamino Group | -C(O)CH₃ | 1.9-2.1 | 170-175 |

| Acetylamino Group | -C(O)CH₃ | 1.9-2.1 | 20-25 |

| Terminal Methyl | -CH₃ | 0.8-1.0 | 13-15 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₂₀H₃₉NO₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. libretexts.org This would result in characteristic fragment ions.

Loss of water: The carboxylic acid group can readily lose a molecule of water. libretexts.org

Loss of the acetyl group: Cleavage of the amide bond can lead to the loss of the acetyl group.

Cleavage along the fatty acid chain: Fragmentation along the alkyl chain can produce a series of ions separated by 14 Da (the mass of a CH₂ group). libretexts.org

Table 2: Expected Key MS/MS Fragment Ions for this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Structural Information |

| [M+H]⁺ | Loss of H₂O | [M+H - 18]⁺ | Presence of a carboxylic acid |

| [M+H]⁺ | Loss of CH₃COOH | [M+H - 60]⁺ | Presence of an acetylamino group |

| [M+H]⁺ | Cleavage at C7-C8 | Varies | Position of the acetylamino group |

| [M+H]⁺ | Cleavage at C8-C9 | Varies | Position of the acetylamino group |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond. researchgate.net

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. nih.gov

C-H stretch: Sharp bands in the region of 2850-2960 cm⁻¹ are due to the C-H stretching vibrations of the long alkyl chain. acs.org

C=O stretch: Two distinct carbonyl stretching bands would be expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the amide (Amide I band) around 1630-1680 cm⁻¹. researchgate.netnih.gov

N-H bend (Amide II band): A band around 1510-1570 cm⁻¹ is characteristic of the N-H bending vibration of the amide group. nih.gov

The presence of these characteristic bands in the FT-IR spectrum provides strong evidence for the presence of the carboxylic acid and acetylamino functional groups within the molecule.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its accurate quantification. The choice of technique depends on the volatility and polarity of the compound and its derivatives.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for GC analysis, it must first be converted into a more volatile derivative.

Derivatization: A common derivatization strategy for fatty acids and amino-containing compounds is esterification of the carboxylic acid group (e.g., to a methyl ester) and/or acylation of the amino group. For this compound, esterification of the carboxylic acid would be the primary derivatization step. arcjournals.org

Analysis and Purity Assessment: The derivatized sample is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The retention time in the GC provides an additional layer of identification, and the integrated peak area can be used for quantification. researchgate.net GC-MS is also an excellent tool for assessing the purity of a sample of this compound, as any impurities will be separated and detected.

Liquid chromatography-mass spectrometry (LC-MS) and its high-performance counterpart, ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), are ideally suited for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization. nih.govfrontiersin.org

Separation and Analysis: In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between the mobile phase and the stationary phase of the LC column. The separated components then flow into the mass spectrometer for detection and identification. UHPLC offers higher resolution and faster analysis times compared to conventional HPLC. protocols.io

Complex Mixture Analysis: LC-MS is particularly powerful for the analysis of complex biological matrices, where this compound may be present at low concentrations. researchgate.net The high selectivity of the mass spectrometer allows for the detection and quantification of the target analyte even in the presence of a large excess of other compounds. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity through techniques like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. nih.govlipidmaps.org

Table 3: Comparison of Analytical Techniques for this compound

| Technique | Sample Preparation | Volatility Requirement | Information Provided | Key Applications |

| NMR | Solution in deuterated solvent | No | Detailed molecular structure, connectivity, stereochemistry | Definitive structural elucidation |

| MS/MS | Solution, may require derivatization for some ionization methods | Varies with ionization method | Molecular weight, elemental formula, structural fragments | Molecular formula determination, structural confirmation |

| FT-IR | Solid or solution | No | Presence of functional groups | Rapid functional group analysis |

| GC-MS | Derivatization to a volatile form | High | Separation, identification, quantification, purity | Purity assessment, analysis of volatile derivatives |

| LC-MS/UHPLC-MS | Solution | No | Separation, identification, quantification in complex mixtures | Analysis in biological samples, quantification without derivatization |

Computational Approaches for Structural Confirmation and Prediction

In conjunction with experimental data, computational chemistry offers powerful tools for the confirmation of molecular structure and the prediction of conformational behavior.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in correlating theoretical spectroscopic data with experimental findings, thereby providing a high degree of confidence in the structural assignment. While direct DFT studies on this compound are scarce, research on smaller N-acetylated amino acids like N-acetyl-L-aspartic acid and N-acetyl-L-glutamic acid demonstrates the utility of this approach. nih.gov

DFT simulations can be used to compute the optimized molecular geometry and predict vibrational spectra (Infrared and Raman). nih.gov By comparing the calculated vibrational frequencies with the experimentally measured spectra, a detailed assignment of the fundamental vibrational modes can be achieved. This correlation provides a molecular-level understanding of the compound's structure.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Carboxylic Acid | C=O stretch | 1720 |

| Carboxylic Acid | O-H stretch | 3450 |

| Amide | C=O stretch (Amide I) | 1650 |

| Amide | N-H bend (Amide II) | 1550 |

| Amide | N-H stretch | 3300 |

| Methylene Chain | C-H stretch | 2850-2920 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be generated through quantum chemical calculations. Actual values would require specific DFT calculations for this compound.

The long, flexible alkyl chain of this compound allows it to adopt a multitude of conformations in three-dimensional space. Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to explore the conformational landscape of such molecules. azolifesciences.com

Table 2: Hypothetical Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (C6-C7-C8-N) | Relative Energy (kcal/mol) |

| Extended (anti) | 180° | 0.0 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.3 |

| Eclipsed | 0° | 5.0 |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis study. The actual relative energies would be determined through detailed molecular modeling calculations.

These computational studies can reveal the preferred folded or extended structures of the molecule, which is critical for understanding its packing in solid states and its interactions with other molecules in biological systems. For instance, studies on N-stearoyl amino acid derivatives have used molecular modeling to correlate the stable conformations with their gelation behavior. nih.gov

Investigations into Biological Activities and Molecular Mechanisms of 8 Acetylamino Octadecanoic Acid

Modulation of Cellular Signaling Pathways

Impact on Pro-inflammatory Signaling Cascades (e.g., MAPK, NF-κB)

There is no available research on the effects of 8-(Acetylamino)octadecanoic acid on mitogen-activated protein kinase (MAPK) or nuclear factor-kappa B (NF-κB) signaling pathways.

Mechanisms Involving Protein Post-Translational Modifications (e.g., Palmitoylation)

There are no studies available that investigate the involvement of this compound in protein post-translational modifications, including protein palmitoylation.

Enzyme Interactions and Catalytic Modulation

Binding and Regulation of Hydrolytic Enzymes (e.g., Lipases, Esterases)

No data exists in the scientific literature concerning the binding of this compound to hydrolytic enzymes such as lipases or esterases, nor its potential regulatory effects on their catalytic activity.

Allosteric Modulation of Protein Function by Acyl Chains (e.g., Phospholipase C delta1)

There is no research available on the allosteric modulation of protein function, such as that of Phospholipase C delta1, by the acyl chain of this compound.

Substrate Potential for Cytochrome P450 Enzymes and Biotransformation

Currently, there is no publicly available scientific literature or research data that has investigated whether this compound can act as a substrate for cytochrome P450 (CYP450) enzymes. The metabolism and potential biotransformation of this specific compound by the CYP450 system have not been documented. While CYP450 enzymes are known to metabolize a wide variety of fatty acids through oxidation, specific studies on this compound are absent. nih.govnih.gov Therefore, its metabolic fate via this pathway remains uncharacterized.

Anti-Pathogenic and Other Bioactivities at the Cellular Level

Antimicrobial Spectrum and Underlying Cellular Targets

There is a lack of specific research on the antimicrobial properties of this compound. Although the parent compound, octadecanoic acid (stearic acid), has been noted for some antimicrobial activity, the introduction of an acetylamino group at the 8th position creates a new chemical entity whose antimicrobial spectrum and mechanism of action have not been investigated. nih.gov Scientific studies detailing its efficacy against various pathogens (bacteria, fungi, etc.) and the cellular targets it may affect are not available in the current body of scientific literature.

Antitumor Cellular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)

No studies have been published to date that evaluate the potential antitumor activities of this compound. The capacity of this compound to induce apoptosis, modulate the cell cycle, or exert any other cytotoxic effects on cancer cells has not been a subject of scientific inquiry. While other fatty acids and their derivatives have been studied for their roles in cancer cell biology, specific data for this compound is absent. mdpi.com

Neurite Outgrowth Stimulation in Specific Cellular Models

The effect of this compound on neurite outgrowth has not been reported in any scientific studies. Research into the neuroactive potential of this specific compound, particularly its ability to stimulate the growth of neurites in cellular models, has not been conducted. While certain medium-chain fatty acids have been shown to influence neuronal differentiation, the impact of the long-chain this compound on this process is unknown.

Metabolic and Biochemical Pathway Integration of 8 Acetylamino Octadecanoic Acid

Context within Lipid Metabolism

The metabolism of 8-(acetylamino)octadecanoic acid is best understood within the context of the synthesis and degradation of fatty acids, which are central processes in cellular energy homeostasis and the formation of biological membranes.

De novo lipogenesis is the process by which acetyl-CoA is converted into fatty acids. wikipedia.orglibretexts.org In mammals, this primarily results in the synthesis of palmitic acid (a 16-carbon saturated fatty acid), which can then be elongated to form longer-chain fatty acids like stearic acid (octadecanoic acid). nih.gov The biosynthesis of this compound itself is not a direct product of the canonical fatty acid synthase (FAS) pathway. Instead, its formation would likely occur post-synthesis of the octadecanoic acid backbone.

The synthesis of the stearic acid portion of the molecule follows the well-established pathway of de novo lipogenesis, starting from acetyl-CoA. hmdb.ca Key enzymes in this process are Acetyl-CoA carboxylase, which produces malonyl-CoA, and the multi-enzyme complex fatty acid synthase. wikipedia.orgnih.gov Once palmitic acid is synthesized, it can be elongated to stearic acid in the endoplasmic reticulum and mitochondria. nih.gov The introduction of the acetylamino group at the 8th position would then require a separate enzymatic modification, likely involving an N-acetyltransferase, which would utilize an activated form of octadecanoic acid and an acetyl donor.

| Enzyme | Function | Relevance to this compound |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis. wikipedia.org | Initiates the pathway that produces the octadecanoic acid backbone. |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that iteratively adds two-carbon units from malonyl-CoA to a growing fatty acid chain, primarily producing palmitic acid. nih.gov | Synthesizes the precursor (palmitic acid) to the octadecanoic acid backbone. |

| Fatty Acid Elongases (ELOVLs) | Enzymes that extend the carbon chain of fatty acids. nih.gov | Responsible for the elongation of palmitic acid to stearic acid (octadecanoic acid). |

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are then used for energy production. nih.govwikipedia.org This process occurs in the mitochondria and peroxisomes and involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons. abcam.comaocs.org

The catabolism of this compound via beta-oxidation presents a unique challenge due to the presence of the acetylamino group on the 8th carbon. The standard beta-oxidation pathway is equipped to handle saturated and unsaturated fatty acids. nih.gov However, the bulky and polar acetylamino group would likely impede the process.

For beta-oxidation to proceed past the 8th carbon, the acetylamino group would likely need to be removed. This could potentially occur through the action of a hydrolase. If the acetylamino group is not removed, beta-oxidation would likely stall, leading to the formation of a modified medium-chain fatty acid. The initial rounds of beta-oxidation, starting from the carboxyl end, would proceed normally for three cycles, cleaving off three acetyl-CoA molecules and shortening the chain to a 12-carbon derivative. At this point, the acetylamino group would be at the C2 position, which would likely inhibit the acyl-CoA dehydrogenase, the first enzyme in the beta-oxidation cycle. abcam.com

| Step | Description | Potential Outcome |

|---|---|---|

| Initial Beta-Oxidation Cycles | Three rounds of beta-oxidation proceed from the carboxyl end. | Production of 3 acetyl-CoA molecules and a 12-carbon fatty acid with an acetylamino group at the C2 position. |

| Enzymatic Blockade | The acetylamino group at the C2 position likely inhibits the action of acyl-CoA dehydrogenase. | Halting of the beta-oxidation spiral. |

| Potential Deacetylation/Deamination | A hydrolase or amidase may remove the acetylamino group. | Formation of an intermediate that can re-enter the beta-oxidation pathway. |

Role as a Metabolite or Metabolite Mimic in Biological Systems

While not a commonly reported endogenous molecule, this compound belongs to the broader class of N-acyl amino acids (NAAAs), which are known to have signaling functions. nih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for identifying and quantifying novel lipids. The detection of NAAAs is typically achieved using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). mdpi.com These methods allow for the separation of complex lipid mixtures and the sensitive detection of individual species.

While there are no specific reports detailing the detection of this compound in biological samples, its chemical structure suggests that it would be amenable to detection by standard metabolomics platforms. Its detection would likely be part of a broader lipidomics analysis, and its identification would rely on accurate mass measurement and comparison to a synthetic standard or fragmentation pattern analysis. The presence of the acetylamino group would give it a distinct mass-to-charge ratio compared to other 18-carbon fatty acids.

The biosynthesis of this compound is likely dependent on the availability of its precursors: octadecanoic acid (stearic acid) and an acetyl group donor. Stearic acid itself is readily interconverted with other fatty acids. For instance, it can be desaturated by stearoyl-CoA desaturase-1 (SCD1) to form oleic acid, a monounsaturated 18-carbon fatty acid. nih.govresearchgate.net

The formation of this compound would represent a commitment of stearic acid to a specific metabolic fate, potentially diverting it from incorporation into triglycerides or phospholipids. The reversibility of this process would depend on the activity of specific hydrolases that could cleave the amide bond, releasing stearic acid and acetate (B1210297). This balance between synthesis and degradation would determine the cellular levels of this compound. frontiersin.org

Enzymatic Systems Governing Biotransformation

The synthesis and degradation of this compound are likely governed by specific classes of enzymes that handle N-acyl amino acids.

The biosynthesis would likely involve a two-step process: the activation of stearic acid to stearoyl-CoA by an acyl-CoA synthetase, followed by the transfer of the stearoyl group to an acetylated amino group or the transfer of an acetyl group to an amino-octadecanoic acid. More plausibly, an N-acetyltransferase could catalyze the acetylation of 8-aminooctadecanoic acid.

The degradation of this compound would likely be carried out by hydrolases. Enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) are known to be involved in the metabolism of various NAAAs. elifesciences.org While their substrate specificity for this compound is unknown, they represent candidate enzymes for its breakdown. FAAH is an intracellular enzyme, while PM20D1 is a secreted enzyme, suggesting that the degradation of this compound could occur in different cellular compartments or in the extracellular space. elifesciences.org

| Enzyme Family | Potential Role | Example |

|---|---|---|

| Acyl-CoA Synthetases | Activation of stearic acid for subsequent reactions. | Long-chain acyl-CoA synthetase (ACSL) |

| N-Acetyltransferases (NATs) | Catalyzes the transfer of an acetyl group to an amino group on the octadecanoic acid backbone. | Various NATs with broad substrate specificity. |

| Hydrolases/Amidases | Cleavage of the amide bond to degrade this compound. | Fatty Acid Amide Hydrolase (FAAH), PM20D1. elifesciences.org |

Microbial Enzyme Systems and Bioconversion Processes

The bioconversion of this compound by microbial systems is anticipated to be a multi-step process, leveraging the diverse catabolic capabilities of bacteria and fungi. Microorganisms possess a wide array of enzymes, including amidases, lipases, and deacetylases, that could sequentially dismantle this molecule.

The initial step in the microbial degradation of this compound would likely be the hydrolysis of the amide bond that links the acetylated 8-amino group to the octadecanoic acid chain. This reaction would be catalyzed by microbial amidohydrolases or lipases with broad substrate specificities. Microbial amidases, in particular, are known for their versatility in hydrolyzing a variety of amide bonds. nih.gov Some microbial lipases also exhibit promiscuous amidase activity and can act on amide linkages, especially those involving long-chain fatty acids. sigmaaldrich.com The products of this initial hydrolysis would be octadecanoic acid and 8-acetamidooctanoic acid.

Following the initial cleavage, the resulting 8-acetamidooctanoic acid would likely undergo deacetylation. This step would be mediated by microbial N-acetyl-amino acid deacetylases. nih.gov These enzymes are responsible for removing the acetyl group from N-acetylated amino acids, and it is plausible that they could act on a substrate like 8-acetamidooctanoic acid, yielding acetate and 8-aminooctanoic acid.

The octadecanoic acid released in the first step, and potentially the 8-aminooctanoic acid after further modification, would then enter the central fatty acid metabolism of the microorganism. The most common pathway for fatty acid catabolism in microbes is β-oxidation. mdpi.com This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in various biosynthetic pathways. frontiersin.org The presence of an amino group on the octanoic acid chain might require additional enzymatic steps, such as deamination, before it can be fully metabolized through β-oxidation.

It is also conceivable that some microorganisms could utilize this compound as a substrate for biotransformations, leading to the production of novel bioactive compounds. For instance, microbial enzymes could introduce hydroxyl groups or other functional moieties onto the fatty acid backbone, creating derivatives with unique properties. nih.gov

| Enzyme Class | Potential Substrate | Potential Products | Microbial Source (Examples) |

|---|---|---|---|

| Amidase/Lipase (B570770) | This compound | Octadecanoic acid + 8-Acetamidooctanoic acid | Pseudomonas, Bacillus, Candida |

| N-Acetyl-amino acid deacetylase | 8-Acetamidooctanoic acid | Acetate + 8-Aminooctanoic acid | Escherichia coli, Bacillus cereus |

| Acyl-CoA Synthetase | Octadecanoic acid | Octadecanoyl-CoA | Various bacteria and fungi |

| β-oxidation pathway enzymes | Octadecanoyl-CoA | Acetyl-CoA | Widespread in microorganisms |

Mammalian Enzyme Systems and Metabolic Fates

In mammals, the metabolism of this compound is likely to proceed through a series of enzymatic reactions primarily occurring in the liver and kidneys, organs rich in enzymes capable of processing fatty acids and their derivatives. The metabolic pathway would likely involve hydrolysis of the amide bond, deacetylation, and subsequent catabolism of the fatty acid component.

The primary enzyme expected to initiate the breakdown of this compound is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is a serine hydrolase with broad substrate specificity for a variety of fatty acid amides, including the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide. nih.govaccurateclinic.comresearchgate.net While direct evidence for its activity on this compound is lacking, the structural similarities to known FAAH substrates suggest it is a plausible candidate for hydrolyzing the amide bond to yield octadecanoic acid and 8-acetamidooctanoic acid. nih.gov It is important to note, however, that not all N-acylamino acids are substrates for FAAH, and the presence of the acetyl group could influence enzyme recognition. nih.gov

Alternatively, or in parallel, other mammalian amidohydrolases could be involved in the initial hydrolysis. For instance, N-acyl-L-aromatic amino acid deacylase has been identified in animal tissues and shows a preference for N-acyl derivatives of aromatic amino acids, but its activity on aliphatic N-acyl amino acids is less characterized. nih.gov

Following the potential hydrolysis by FAAH or other amidases, the resulting 8-acetamidooctanoic acid would likely be a substrate for mammalian acylases. nih.gov The kidneys, in particular, are known to have high acylase activity, which is involved in the deacetylation of N-acetyl amino acids. nih.gov This would release acetate and 8-aminooctanoic acid.

The liberated octadecanoic acid would be activated to its coenzyme A (CoA) derivative, octadecanoyl-CoA, by acyl-CoA synthetases. nih.govwikipedia.orgcreative-proteomics.com This activation is a prerequisite for its entry into catabolic pathways. The primary route for the degradation of long-chain fatty acids like octadecanoic acid in mammals is peroxisomal β-oxidation. wikipedia.org Peroxisomes are responsible for the initial chain-shortening of very-long-chain fatty acids, and octadecanoic acid would be a suitable substrate for this pathway. The β-oxidation spiral would progressively cleave two-carbon units as acetyl-CoA, which can then be transported to the mitochondria for further oxidation in the citric acid cycle to generate ATP.

The metabolic fate of the 8-aminooctanoic acid portion is less clear. It could potentially undergo further degradation through pathways of amino acid catabolism, which might involve transamination or deamination followed by oxidation.

| Enzyme/Pathway | Potential Substrate | Potential Products | Primary Tissue Location |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | This compound | Octadecanoic acid + 8-Acetamidooctanoic acid | Brain, Liver |

| Acylases (e.g., Acylase I and III) | 8-Acetamidooctanoic acid | Acetate + 8-Aminooctanoic acid | Kidney, Liver |

| Acyl-CoA Synthetases | Octadecanoic acid | Octadecanoyl-CoA | Liver, Adipose Tissue, Muscle |

| Peroxisomal β-oxidation | Octadecanoyl-CoA | Acetyl-CoA + Chain-shortened acyl-CoA | Liver, Kidney |

Interactions with Biological Macromolecules and Supramolecular Assemblies

Protein-Ligand Binding and Hydrophobic Interactions at Interface

The binding of fatty acids and their derivatives to proteins is a fundamental biological process, primarily driven by the hydrophobic effect. The 18-carbon chain of 8-(Acetylamino)octadecanoic acid allows it to fit into the hydrophobic pockets of various proteins, such as fatty acid-binding proteins (FABPs) and serum albumin. nih.govnih.gov FABPs are a family of small, soluble proteins that bind hydrophobic ligands and are involved in the transport and metabolism of long-chain fatty acids. nih.govnih.gov The binding cavity of these proteins is often larger than the ligand itself, allowing for flexibility in what can be bound. nih.gov

The interaction is not solely based on the alkyl chain. The terminal carboxyl group can form ionic bonds or hydrogen bonds with corresponding amino acid residues at the protein's binding site. Furthermore, the acetylamino group at the C-8 position introduces a key modification. This group can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), potentially forming specific interactions within the protein's binding pocket that would not be possible for its parent compound, octadecanoic acid (stearic acid). ncert.nic.in This modification could alter binding affinity and specificity, potentially influencing which proteins it interacts with and the functional consequences of that binding. nih.gov For instance, in some FABPs, subtle conformational changes upon ligand binding, dictated by the ligand's structure, can determine subsequent protein-protein or protein-membrane interactions. nih.gov

Table 1: Potential Molecular Interactions of this compound with Proteins

| Structural Feature | Type of Interaction | Potential Interacting Protein Residues |

| Octadecanoid (C18) Chain | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| Carboxyl Group (-COOH) | Ionic Bonding, Hydrogen Bonding | Arginine, Lysine, Serine, Threonine |

| Acetylamino Group (-NHCOCH₃) | Hydrogen Bonding | Aspartate, Glutamate, Asparagine, Glutamine |

Membrane Biophysics and Lipid Bilayer Modulation

The composition of fatty acids within membrane lipids is a critical determinant of the biophysical properties of cell membranes, including their fluidity and structure. nih.gov

As a derivative of stearic acid, a saturated fatty acid, this compound is expected to decrease membrane fluidity. The long, straight saturated hydrocarbon tails of such molecules can pack together tightly through van der Waals forces, creating a more ordered and rigid membrane state. nih.gov Studies on stearic acid show that its incorporation into membranes leads to a less fluid environment. nih.govnih.gov

Studies on mixed monolayers at the air/water interface provide insights into the interactions between different lipid molecules. Research on octadecanoic acid mixed with other amphiphilic compounds demonstrates that interactions between head groups significantly influence the packing and stability of the monolayer. nih.gov For example, strong electrostatic interactions between the carboxyl group of octadecanoic acid and the amine group of octadecylamine (B50001) lead to highly condensed and stable mixed films. nih.gov

Interactions with Glycolipid-Binding Proteins and Activator Proteins

The lysosomal degradation of many sphingolipids requires the assistance of small glycoproteins known as saposins or other activator proteins like the GM2-activator protein (GM2AP). nih.govnih.gov These proteins function by binding and presenting lipid substrates to degradative enzymes. nih.govnih.gov

GM2AP, for example, binds and extracts single molecules of ganglioside GM2 from the membrane, forming a soluble complex that can be recognized by the enzyme β-hexosaminidase A. nih.govnih.gov It possesses a hydrophobic pocket that accommodates the lipid portion of the ganglioside. nih.gov Similarly, saposins bind to specific sphingolipids and/or membranes to facilitate their hydrolysis. nih.govnih.gov

Given that these activator proteins are adapted to bind lipids, it is conceivable that this compound could interact with them. The long hydrocarbon chain could fit into the hydrophobic binding pocket of a protein like GM2AP or a saposin. The presence and position of the acetylamino group could be a critical factor in determining the specificity and strength of such an interaction. It might mimic a feature of a natural substrate or, conversely, hinder binding by being sterically or chemically incompatible with the binding pocket. The ability of some saposins to undergo conformational changes triggered by pH and to bind to phospholipid membranes is a key part of their function, a process that could be modulated by the presence of modified fatty acids like this compound within the membrane. nih.gov

Advanced Research Methodologies and Future Perspectives for 8 Acetylamino Octadecanoic Acid

In Silico Modeling and Simulation Techniques for Mechanistic Insights

Computational methods provide a powerful lens to predict and analyze the behavior of molecules like 8-(acetylamino)octadecanoic acid at an atomic level, offering insights that are often difficult to obtain through experimental techniques alone.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to model the physical movements and interactions of atoms and molecules over time. nih.govyoutube.comyoutube.com For this compound, MD simulations can elucidate several key properties. By simulating the molecule in various environments, such as in an aqueous solution or embedded within a lipid bilayer, researchers can observe its preferred three-dimensional shapes, or conformations. This is crucial for understanding how the molecule behaves in a biological context.

Virtual Screening and Ligand Design for Targeted Biological Activity

Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. wikipedia.org In the context of this compound, VS can be applied in two primary ways.

First, in structure-based virtual screening , if the three-dimensional structure of a potential protein target is known, researchers can computationally "dock" the structure of this compound into the protein's binding site. wikipedia.orgmdpi.comnih.gov This process is repeated with a large database of known protein structures to identify potential interacting partners. This approach has been successfully used to identify fatty acid derivatives that bind to targets like voltage-gated sodium channels. mdpi.com

Second, ligand-based virtual screening is employed when the target is unknown but other molecules with similar structures and known activities exist. wikipedia.orgnih.gov The structure of this compound can be used as a query to find other molecules with similar shapes and chemical properties, which may in turn share similar biological activities and targets. These computational hits can then be prioritized for experimental validation, significantly accelerating the discovery of the molecule's function and its potential as a lead compound for drug design. nih.govmdpi.com

Integration of Omics Approaches for Comprehensive Biological System Analysis

"Omics" technologies allow for the large-scale study of entire pools of biological molecules, providing a holistic view of cellular processes. Integrating lipidomics and proteomics is essential for placing this compound within the broader context of cellular metabolism and signaling.

Lipidomics for Holistic Profiling of Acetylated Fatty Acids and Metabolites

Lipidomics is the comprehensive analysis of all lipids in a biological system, known as the lipidome. Using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify thousands of individual lipid species in a sample. nih.govnih.govplos.org

A targeted lipidomics approach can be specifically designed to search for N-acyl amino acids. nih.govnih.govnih.gov This involves programming the mass spectrometer to look for the specific mass-to-charge ratio of this compound and its characteristic fragmentation patterns. This methodology allows for its precise quantification in various tissues and fluids, such as the brain, plasma, or muscle. nih.govnih.govresearchgate.net Such studies have successfully identified dozens of novel endogenous acyl amino acids in rat brain, revealing the vast diversity of this lipid class. nih.gov Profiling the levels of this compound across different conditions—such as in healthy versus diseased states or in response to specific stimuli—can provide critical clues about its function and identify it as a potential biomarker. nih.govresearchgate.net

Proteomics for Identification of Interacting Proteins and Enzyme Targets

Proteomics focuses on the large-scale study of proteins. tandfonline.com To understand the function of this compound, it is crucial to identify the proteins it interacts with. These can include enzymes responsible for its synthesis and degradation, transport proteins, or receptors through which it exerts a signaling function. nih.govmdpi.com

One powerful technique is Activity-Based Protein Profiling (ABPP) . nih.govrsc.orgnih.govnih.gov ABPP uses chemical probes that are structurally similar to the molecule of interest but also contain a reactive group and a reporter tag. nih.govnih.gov A probe based on this compound could be used to covalently label its binding proteins in a complex biological sample. oatext.com The reporter tag (e.g., biotin) then allows for the isolation of these labeled proteins, which can be identified by mass spectrometry. This approach is particularly effective for identifying enzyme families like serine hydrolases, which are known to be involved in the metabolism of other fatty acid amides. rsc.orgacs.orgpnas.org

Another method involves affinity chromatography, where a modified version of this compound is immobilized on a solid support to "pull down" its binding partners from a cell or tissue extract for subsequent identification. These proteomic strategies are key to mapping the metabolic and signaling pathways in which this compound participates.

Emerging Areas of Investigation for N-Acyl Octadecanoic Acid Research

The field of N-acyl amino acid research is rapidly expanding, with new biological roles and therapeutic potentials being continuously discovered. bohrium.comnih.govresearchgate.netunite.it While much remains to be learned about this compound specifically, research on related molecules provides a roadmap for future investigations.

N-acyl amino acids are recognized as a diverse class of signaling lipids with functions in inflammation, pain, energy homeostasis, and neurotransmission. bohrium.comnih.govresearchgate.net Future research will likely focus on several key areas:

Novel Signaling Pathways: Investigating whether this compound acts as a ligand for known or orphan G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. bohrium.comnih.gov The unique placement of the acetylamino group may confer specificity for novel targets not engaged by other lipids.

Metabolic Regulation: Exploring the role of this compound in metabolic diseases. Modified fatty acids have been shown to influence lipid metabolism, insulin (B600854) resistance, and inflammation. nih.govuib.no Understanding how the levels of this compound change in conditions like obesity or diabetes could reveal new therapeutic avenues. technologynetworks.com

Microbiome Interactions: Recent discoveries have highlighted that the gut microbiome is a significant source of novel N-acyl lipids. technologynetworks.com Future studies may investigate whether this compound is produced or modified by gut bacteria and how it might mediate communication between the microbiome and the host.

Therapeutic Applications: The conjugation of fatty acids to drugs is a known strategy to improve their stability and delivery. researchgate.netnih.gov The unique structure of this compound could be explored as a novel scaffold for creating new therapeutic agents with improved pharmacological properties. koreascience.kr

As analytical and computational tools continue to advance, they will undoubtedly uncover the specific functions of this compound, further enriching our understanding of the complex and vital roles of lipid signaling in health and disease.

Development as Chemical Biology Tools and Probes for Lipid Signaling

The strategic placement of an acetylamino group at the 8th position of the octadecanoic acid carbon chain presents a unique opportunity for the development of novel chemical biology tools. The future of this compound in this domain lies in its potential to be engineered into sophisticated probes for interrogating lipid signaling pathways.

The precedent for using modified fatty acids as biological probes is well-established. For instance, fatty acids appended with reactive groups or reporter tags have been instrumental in identifying protein-lipid interactions and tracking lipid metabolism. nih.govacs.org Following this paradigm, this compound could serve as a scaffold for the creation of such probes. The acetylamino group itself could be a key feature for molecular recognition by specific enzymes or binding proteins.

Future research could focus on synthesizing derivatives of this compound that incorporate functionalities for detection and capture. For example, the addition of a terminal alkyne or azide (B81097) group would enable "click chemistry" reactions, allowing for the attachment of fluorophores for imaging or biotin (B1667282) for affinity purification of interacting proteins. researchgate.net This approach has been successfully used with other fatty acids to visualize their subcellular localization and identify their binding partners. acs.org

The development of such probes would allow researchers to ask critical questions about the lifecycle of this specific fatty acid within a cell: Is it incorporated into complex lipids? Does it interact with specific enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases or desaturases? Does its unique structure target it to particular cellular compartments or membranes? Answering these questions would not only illuminate the path of this compound itself but could also shed light on the broader principles governing fatty acid trafficking and signaling.

Table 1: Potential Chemical Biology Probes Derived from this compound

| Probe Type | Modification | Potential Application |

| Fluorescent Probe | Attachment of a fluorophore | Visualization of subcellular localization and trafficking |

| Affinity Probe | Incorporation of a biotin tag | Identification of interacting proteins |

| Photo-crosslinking Probe | Addition of a photo-activatable group | Covalent capture of transient protein-lipid interactions |

| Raman-active Probe | Integration of an alkyne or nitrile group | Live-cell imaging with high chemical specificity |

Exploration of Novel Bioactivities and Mechanistic Pathways

Beyond its potential as a research tool, this compound may possess inherent biological activities. The N-acetylation of molecules, including amino acids and other metabolites, is a common biological modification that can profoundly alter their function. frontiersin.org Therefore, it is plausible that this compound could modulate cellular processes in novel ways. Fatty acid amides, a broad class of lipids that includes N-acylethanolamines like anandamide (B1667382), are known to be potent signaling molecules with diverse physiological roles. nih.govnih.govwikipedia.orgwikipedia.org

Future research should be directed towards screening this compound for a range of biological activities. Given the structural similarities to other bioactive lipids, initial investigations could focus on its potential role in inflammation, cell proliferation, and metabolic regulation. For example, some N-acyl amino acids have demonstrated anti-proliferative effects in cancer cell lines. nih.gov It would be pertinent to investigate if this compound exhibits similar properties.

Mechanistic studies would be a crucial next step to understand how this compound exerts its effects. This would involve identifying its molecular targets. Does it bind to specific receptors, such as G protein-coupled receptors (GPCRs) that are known to be activated by fatty acids? Does it modulate the activity of key enzymes in signaling cascades, like kinases or phosphatases? The structural features of this compound, particularly the position and nature of the acetylamino group, will be critical determinants of its biological function. nih.gov

Furthermore, exploring its metabolic fate will be essential. Is it a substrate for fatty acid amide hydrolase (FAAH) or other enzymes that metabolize lipid signaling molecules? nih.gov The stability and degradation pathway of this compound will significantly influence its bioavailability and duration of action.

Table 2: Potential Bioactivities and Mechanistic Pathways for Investigation

| Area of Investigation | Potential Bioactivity | Potential Mechanistic Pathway |

| Inflammation | Anti-inflammatory or pro-inflammatory effects | Modulation of cytokine production, interaction with inflammatory signaling pathways (e.g., NF-κB) |

| Cancer Biology | Anti-proliferative or pro-apoptotic effects | Induction of cell cycle arrest, interference with cancer cell metabolism |

| Metabolic Regulation | Effects on glucose and lipid metabolism | Activation of metabolic receptors (e.g., PPARs), modulation of key metabolic enzymes |

| Neurobiology | Neuroprotective or neuromodulatory effects | Interaction with neuronal receptors, modulation of neurotransmitter systems |

Q & A

Q. What are the recommended synthetic routes for 8-(Acetylamino)octadecanoic acid, and how can its purity be validated?

- Methodological Answer : Synthesis can involve aminolysis or acetylation of octadecanoic acid precursors. For example, enzyme-catalyzed aminolysis (e.g., using lipases or transaminases) may introduce the acetylamino group at the 8th position, analogous to the preparation of lactams from 8-aminocaprylic acid . Post-synthesis, purity validation should employ HPLC with UV detection (λ = 210–220 nm for carboxylate absorption) and NMR (e.g., ¹H/¹³C) to confirm structural integrity. Quantitative analysis via mass spectrometry (LC-MS) can detect trace impurities. Ensure solvent compatibility (e.g., solubility in THF or methanol) based on analogous compounds like 8-methylnonanoic acid .

Q. Which analytical techniques are optimal for characterizing this compound in biological matrices?

- Methodological Answer : GC-MS after derivatization (e.g., methylation or silylation) is effective for volatile derivatives, as demonstrated in metabolomic studies of octadecanoic acid . For non-volatile analysis, LC-MS/MS in negative ion mode enhances sensitivity for carboxylate groups. Sample preparation should include lipid extraction (e.g., Folch method) to isolate the compound from biological fluids. Cross-validate results with FT-IR to confirm functional groups (e.g., acetyl C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability of this compound under physiological conditions?

- Methodological Answer : Conduct in vitro stability assays in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Monitor degradation kinetics via time-course LC-MS and identify metabolites using high-resolution MS (HRMS) . Compare results to structurally similar compounds like 8-azido-octanoic acid, which may undergo enzymatic hydrolysis or oxidation . Include controls with protease inhibitors to distinguish enzymatic vs. non-enzymatic degradation.

Q. What experimental strategies can resolve contradictions in data regarding the compound’s interactions with lipid-binding proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. If discrepancies arise, validate via orthogonal methods:

- Fluorescence quenching assays with recombinant proteins (e.g., albumin).

- Molecular docking simulations to predict binding sites, referencing octadecanoic acid’s interactions with fatty-acid-binding proteins .

Ensure compound purity (≥95% by HPLC) and test for aggregation using dynamic light scattering (DLS) .

Q. How should researchers address stability challenges during long-term storage of this compound?

- Methodological Answer : Store at -20°C in anhydrous conditions (e.g., sealed under argon) to prevent hydrolysis, as recommended for 8-aminocaprylic acid . Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Monitor degradation products via LC-MS and quantify using a validated stability-indicating assay. Avoid prolonged storage in polar solvents (e.g., water) due to potential esterification or oxidation .

Data Contradiction and Reproducibility

Q. What steps should be taken if inconsistencies arise in the quantification of this compound across different analytical platforms?

- Methodological Answer :

Calibrate instruments using certified reference standards (if available) or synthesize an internal standard (e.g., isotopically labeled analog).

Perform inter-laboratory comparisons to identify platform-specific biases (e.g., ionization efficiency in LC-MS vs. derivatization yield in GC-MS).

Validate extraction protocols by spiking matrices with known concentrations and calculating recovery rates .

Cross-reference with ¹H-NMR quantitation , which is less prone to matrix effects .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Use nitrile gloves and lab coats to avoid dermal exposure, as advised for octadecanoic acid derivatives .

- Work in a fume hood when weighing or heating the compound to minimize inhalation risks.

- Incompatible with strong oxidizers (e.g., HNO₃); store separately in labeled, non-reactive containers .

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.